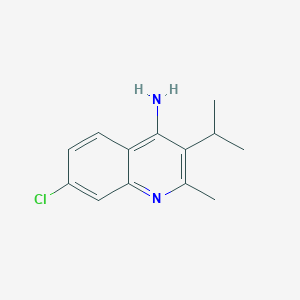
7-Chloro-3-isopropyl-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Chloro-3-isopropyl-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis , which typically uses aniline derivatives and ketones under acidic conditions . Another approach is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Industrial production methods often employ transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes several types of chemical reactions:
The major products formed from these reactions include quinoline N-oxides , amine derivatives , and halogenated quinolines .
Scientific Research Applications
7-Chloro-3-isopropyl-2-methylquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to DNA and RNA , interfering with their replication and transcription processes . Additionally, it may inhibit certain enzymes, leading to disrupted cellular functions and eventual cell death .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-isopropyl-2-methylquinolin-4-amine include:
- 7-Chloro-2-methylquinolin-4-amine
- 3-Isopropyl-2-methylquinolin-4-amine
- 7-Chloro-3-isopropylquinolin-4-amine
Compared to these compounds, this compound exhibits unique properties due to the presence of both chlorine and isopropyl groups, which enhance its reactivity and potential biological activities .
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16) |
InChI Key |
ZCPVNRLIGZVASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


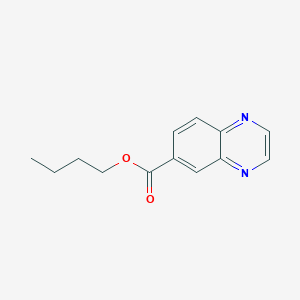
![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
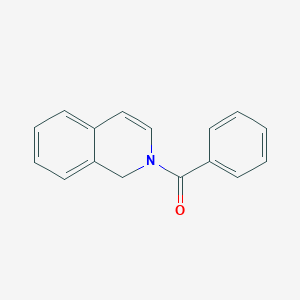
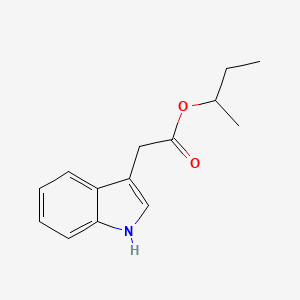
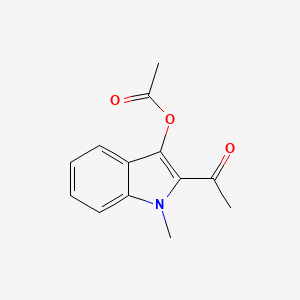
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)

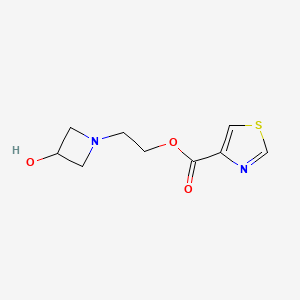

![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
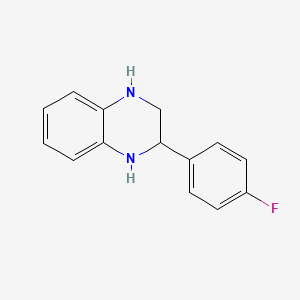
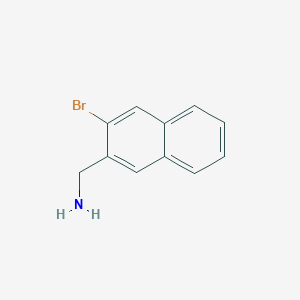
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
